molecular formula C12H11F3O B1324741 Cyclobutyl 3-trifluoromethylphenyl ketone CAS No. 898790-97-1

Cyclobutyl 3-trifluoromethylphenyl ketone

Cat. No. B1324741
M. Wt: 228.21 g/mol
InChI Key: NFDLJCDOBKDNDT-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “Cyclobutyl 3-trifluoromethylphenyl Ketone”

Cyclobutyl 3-trifluoromethylphenyl ketone is a chemical compound that is part of a broader class of cyclobutyl ketones. These compounds are characterized by a cyclobutane ring attached to a ketone functional group. The trifluoromethylphenyl group attached to the ketone signifies the presence of a trifluoromethyl group (-CF3) on the phenyl ring, which can significantly alter the chemical and physical properties of the molecule due to the strong electronegativity of the fluorine atoms.

Synthesis Analysis

The synthesis of trifluoromethylated cyclobutyl ketones can be achieved through various synthetic routes. One method involves the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins under visible light photocatalysis, which generates highly substituted cyclopentane ring systems . Another approach is the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones, leading to regioselective and diastereoselective products . Additionally, the [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones provides a convenient route to 1-cyclobutenyl ketones .

Molecular Structure Analysis

The molecular structure of cyclobutyl 3-trifluoromethylphenyl ketone would include a four-membered cyclobutane ring bonded to a ketone group. The trifluoromethylphenyl group would influence the electronic distribution within the molecule due to the electron-withdrawing effect of the fluorine atoms. This could affect the reactivity of the ketone, potentially making it more electrophilic.

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts-type cyclization to form fluorinated polycyclic systems . They can also be involved in formal γ-C-H functionalization, leading to cis-1,3-difunctionalized cyclobutanes, which are valuable in medicinal chemistry . Moreover, cyclobutyl ketones can be transformed into σ-cyclobut-1-en-3-onyl complexes through cycloaddition with ketenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl 3-trifluoromethylphenyl ketone would be influenced by the trifluoromethyl group. This group is known to increase the lipophilicity and stability of organic molecules, which can be advantageous in drug design. The presence of the cyclobutane ring might also confer a degree of strain to the molecule, potentially affecting its reactivity and stability. The ketone functional group would be a site for nucleophilic attack, and its reactivity could be enhanced by the adjacent trifluoromethylphenyl group.

Scientific Research Applications

Dehydrogenative Silylation Catalysis

Cyclobutyl derivatives serve as selective catalysts in dehydrogenative silylation reactions. For instance, methylplatinum triflate coordinated with diphosphinidenecyclobutene effectively catalyzes the silylation of ketones, resulting in high yields of silyl enol ethers. This demonstrates the cyclobutyl compounds' role in facilitating efficient synthesis of organosilicon compounds (Ozawa et al., 2001).

NMR Studies and Electrophilicity

NMR studies on cyclobutenones and benzocyclobutenones offer insights into the electrophilicity of cyclobutyl ketones, showing strong double bond character and low electrophilicity due to conjugation effects. This research aids in understanding the electronic structure and reactivity of such compounds (Frimer et al., 2003).

Acylation via Co/Ni-catalyzed Reductive Cross-Coupling

The synthesis of cyclobutyl ketones through acylation of electrophilic strained molecules showcases the utility of cyclobutyl scaffolds in medicinal chemistry. This method underscores the synthesis versatility of cyclobutyl derivatives, highlighting their potential in creating compounds with novel substituent patterns (Wierzba et al., 2021).

Thermochemical Properties and Stability Analysis

Research into the thermochemical properties of cyclobutane derivatives, including ketene dimers and cyclobut-2-enones, expands the understanding of their stability and reactivity. Such studies are crucial for predicting the behavior of these compounds in various chemical reactions and for designing new materials with desired thermal properties (Morales & Martínez, 2009).

Synthesis of Oxetanocin Analogues

Cyclobutyl compounds are instrumental in synthesizing nucleoside analogues, such as oxetanocin, showcasing their importance in developing pharmaceutical agents. The regio- and diastereoselective synthesis routes provide valuable methodologies for creating compounds with potential therapeutic applications (Rustullet et al., 2007).

properties

IUPAC Name

cyclobutyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDLJCDOBKDNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642540
Record name Cyclobutyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-trifluoromethylphenyl ketone

CAS RN

898790-97-1
Record name Cyclobutyl[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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